2-(3-Bromophenoxy)propanoic acid
Description
Contextualization of Aryloxypropanoic Acid Derivatives in Organic Chemistry
Aryloxypropanoic acids are a subclass of carboxylic acid derivatives characterized by a propanoic acid moiety linked to an aryl group through an ether bond. epa.gov This structural motif is central to their chemical behavior and biological activity. In the broader context of organic chemistry, these compounds are significant due to their utility as synthetic intermediates and their presence in a range of biologically active molecules. epa.govnih.govscbt.com
A prominent application of aryloxypropanoic acid derivatives has been in agriculture, where they have been developed as herbicides. nih.govjlu.edu.cnnih.gov Research has shown that the stereochemistry of these compounds is crucial, with the (R)-enantiomer often exhibiting significantly higher herbicidal potency than the (S)-enantiomer. nih.gov This has led to the development of enantiomerically pure herbicides to reduce the environmental load and improve efficacy. nih.gov
Beyond their agricultural use, aryloxypropanoic acid derivatives have been a fertile ground for medicinal chemistry research. nih.govmdpi.com Scientists have explored their potential as therapeutic agents for a variety of conditions. For instance, certain substituted phenylpropanoic acids have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders such as dyslipidemia and type 2 diabetes. nih.govnih.govresearchgate.net Furthermore, phenoxyacetic acid analogues, a closely related class, have been studied for their potential as radiotherapy sensitizers in cancer treatment. mdpi.com The versatility of the aryloxypropanoic acid scaffold allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity.
Historical Perspective on the Investigation of 2-(3-Bromophenoxy)propanoic Acid
While a detailed historical account of the investigation specifically into this compound is not extensively documented in publicly available literature, the broader history of aryloxypropanoic acids provides a relevant backdrop. The exploration of this class of compounds can be traced back to the mid-20th century with the discovery of the herbicidal properties of phenoxyalkanoic acids. This initial breakthrough spurred extensive research into structurally related compounds, including the phenoxypropanoic acids.
The synthesis and study of various substituted aryloxypropanoic acids have been ongoing, with a focus on understanding structure-activity relationships. The introduction of different substituents on the phenyl ring, such as the bromine atom in this compound, has been a common strategy to modulate the compound's properties. While specific early research on this particular brominated derivative is scarce, its existence in chemical databases and patent literature suggests it has been synthesized and is part of the broader exploration of this chemical space. uni.lunih.gov The synthesis of related brominated propanoic acids and other aryloxypropanoic acid derivatives has been reported in various chemical literature, indicating a long-standing interest in this family of compounds. researchgate.netsigmaaldrich.comsigmaaldrich.com
Overview of Current Research Trajectories and Future Significance Pertaining to this compound
Current research on aryloxypropanoic acid derivatives continues to be vibrant, with several promising trajectories that could define the future significance of compounds like this compound. Although specific research on this exact molecule is not widely published, the activities of its structural analogues provide strong indicators of its potential research directions.
One of the most active areas of investigation is in medicinal chemistry. The structural similarity of this compound to known PPAR modulators suggests its potential as a candidate for the treatment of metabolic diseases. nih.govnih.govresearchgate.net The bromine substituent could play a key role in modulating the binding affinity and selectivity for different PPAR subtypes.
Furthermore, the antimicrobial potential of related brominated compounds opens another avenue for research. For instance, 3-(3-bromophenoxy)propanoic acid has been noted for its antibacterial properties. biosynth.com This suggests that this compound could also exhibit antimicrobial activity and warrants investigation as a potential lead compound for the development of new antibacterial agents. The existence of patents associated with this chemical structure further indicates an ongoing interest in its potential applications, likely within the pharmaceutical or agrochemical industries. uni.lunih.gov The future significance of this compound will likely be determined by systematic studies exploring these potential therapeutic and other biological activities.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrO₃ | uni.lu |
| Molecular Weight | 245.07 g/mol | scbt.com |
| Monoisotopic Mass | 243.97351 Da | uni.lu |
| XlogP (predicted) | 2.4 | uni.lu |
| IUPAC Name | This compound | uni.lu |
| SMILES | CC(C(=O)O)OC1=CC(=CC=C1)Br | uni.lu |
| InChIKey | CVTUTWGZPGJAQL-UHFFFAOYSA-N | uni.lu |
Table 2: Research on Related Aryloxypropanoic Acid Derivatives
| Compound Class/Derivative | Area of Research | Key Findings | References |
|---|---|---|---|
| Substituted Phenylpropanoic Acids | Metabolic Diseases | Act as potent and selective activators of human peroxisome proliferator-activated receptor alpha (PPARα). | nih.govresearchgate.net |
| Phenoxyacetic Acid Analogues | Cancer Therapy | Show potential as allosteric modulators of hemoglobin, acting as radiotherapy sensitizers. | mdpi.com |
| (R)-2-(4-hydroxyphenoxy)propionic acid | Agrochemicals | A key intermediate for the synthesis of more effective (R)-isomer aryloxyphenoxypropionic acid herbicides. | nih.gov |
| 3-(3-bromophenoxy)propanoic acid | Antimicrobial | Exhibits antibacterial activity against various bacterial strains. | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUTWGZPGJAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345927 | |
| Record name | 2-(3-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41183-67-9 | |
| Record name | 2-(3-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 2-(3-Bromophenoxy)propanoic Acid
The construction of this compound primarily involves the formation of a phenoxy ether linkage and the introduction or modification of the propanoic acid side chain.
Strategies for the Construction of the Phenoxy Ether Linkage
The formation of the ether bond between the 3-bromophenol (B21344) and the propanoic acid moiety is a critical step in the synthesis. Two classical and widely used methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis: This method is a versatile and common approach for preparing ethers. byjus.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of 3-bromophenoxide with an ester of 2-halopropanoic acid, followed by hydrolysis of the ester.
The general reaction is as follows:
Step 1: Deprotonation of Phenol: 3-Bromophenol is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more nucleophilic 3-bromophenoxide ion.
Step 2: Nucleophilic Substitution: The 3-bromophenoxide then displaces a halide from an alkyl halide, such as ethyl 2-bromopropanoate, to form the ether linkage. thieme-connect.com
Step 3: Hydrolysis: The resulting ester is hydrolyzed, typically under basic or acidic conditions, to yield the carboxylic acid.
The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the S(_N)2 reaction. byjus.com Phase transfer catalysts can also be employed in industrial settings to improve reaction efficiency. byjus.com
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org This method is particularly useful when the aryl halide is unreactive towards traditional nucleophilic aromatic substitution. The reaction typically requires high temperatures and a copper catalyst, which can be in the form of copper powder or a copper(I) salt like CuI. wikipedia.orgnih.gov Modern variations of the Ullmann reaction often utilize ligands such as diamines or amino acids to improve catalyst performance and allow for milder reaction conditions. numberanalytics.com
For the synthesis of this compound, the Ullmann condensation could be envisioned between 1,3-dibromobenzene (B47543) and a salt of 2-hydroxypropanoic acid, although this is a less common approach compared to the Williamson synthesis for this specific type of linkage.
Approaches for the Introduction and Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a key functional group that enhances the water solubility of molecules and can participate in strong electrostatic interactions and hydrogen bonding. saudijournals.com There are several methods for its introduction and subsequent modification.
One common strategy involves the use of a pre-functionalized three-carbon unit, such as ethyl 2-bromopropanoate, as mentioned in the Williamson ether synthesis. thieme-connect.com An alternative is the Bargellini reaction, which can be used to synthesize 2-methyl-2-aryloxypropanoic acid derivatives. thieme-connect.com
Once the carboxylic acid is in place, it can be derivatized to form a variety of other functional groups. For instance, treatment with thionyl chloride can convert the carboxylic acid into an acyl chloride. google.com This reactive intermediate can then be used to prepare esters, amides, and other derivatives. google.comgoogle.com For example, esterification can be achieved by reacting the acid with an alcohol in the presence of a catalyst. research-solution.com
Advanced Synthetic Techniques Applicable to Aryloxypropanoic Acids
The development of more efficient and selective synthetic methods is an ongoing area of research. For aryloxypropanoic acids, this includes asymmetric synthesis to produce single enantiomers and considerations for large-scale industrial production.
Asymmetric Synthesis and Enantioselective Methodologies
Many biologically active aryloxypropanoic acids are chiral, and their different enantiomers often exhibit distinct pharmacological effects. Therefore, the development of asymmetric syntheses to produce enantiomerically pure compounds is highly important. nih.govnih.gov
Biocatalytic Approaches: Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a powerful tool for asymmetric synthesis due to the high enantioselectivity of many enzymatic reactions. nih.govmagtech.com.cn For instance, ketoreductases can be used for the asymmetric reduction of ketones to chiral alcohols, which are valuable precursors. researchgate.net The synthesis of chiral amino acids, which can be precursors to related derivatives, has been achieved through reductive amination of keto acids using enzymes like leucine (B10760876) dehydrogenase. nih.gov
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, enantiopure 2-(4-hydroxyphenoxy)propionic acid has been synthesized from ethyl lactate, a chiral building block. google.com
Asymmetric Catalysis: The use of chiral catalysts in reactions like hydrogenation or alkylation can induce enantioselectivity. For example, asymmetric hydrogenation of certain enamines using rhodium-based chiral catalysts has been employed in the synthesis of pharmaceutical compounds. researchgate.net
Industrial-Scale Synthesis Considerations for Analogous Compounds
The large-scale production of aryloxypropanoic acids, particularly those used as herbicides, requires processes that are efficient, safe, and cost-effective. research-solution.comnih.gov
Key considerations for industrial synthesis include:
Reaction Conditions: Reactions are often carried out in large reactors with careful control of temperature and pressure. research-solution.com The use of phase transfer catalysts can be beneficial for reactions involving immiscible phases. byjus.com
Solvent and Reagent Selection: The choice of solvents and reagents is critical. For example, in the Williamson synthesis of phenoxy herbicides, the use of ethyl 2-bromo-2-methylpropanoate (B8525525) can lead to the formation of ethyl methacrylate (B99206) and subsequent polymerization, which is problematic on an industrial scale. thieme-connect.com Alternative reagents like 2-bromo-2-methylpropanoic acid have been developed to circumvent this issue. thieme-connect.com
Work-up and Purification: Efficient methods for product isolation and purification are essential. This may involve extraction, crystallization, and filtration steps. google.comgoogle.com The recovery and recycling of solvents and unreacted materials are also important for economic and environmental reasons. researchgate.net
Safety: The handling of potentially hazardous materials and the management of exothermic reactions are major safety concerns. thieme-connect.com
Reaction Chemistry of this compound
The chemical reactivity of this compound is dictated by the functional groups present: the carboxylic acid, the ether linkage, and the bromo-substituted aromatic ring.
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. saudijournals.comgoogle.com The ether linkage is generally stable but can be cleaved under harsh conditions.
The bromine atom on the aromatic ring is a key site for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. brynmawr.edursc.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki coupling reaction, which couples an aryl halide with an organoboron compound, is a powerful tool for creating biaryl structures. nih.gov this compound could potentially be coupled with various arylboronic acids to generate a library of derivatives with diverse substituents on the phenyl ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would allow for the introduction of various amino groups at the 3-position of the phenoxy ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, providing a route to introduce alkenyl substituents.
These cross-coupling reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide range of analogs for further investigation. nih.govresearchgate.net
Electrophilic Aromatic Substitution Reactions on Bromo-Substituted Phenyl Rings
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed, a catalyst, typically a Brønsted or Lewis acid, is required to generate a sufficiently strong electrophile to overcome the aromaticity of the benzene (B151609) ring. lumenlearning.comlibretexts.org The general mechanism involves the initial attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orgmnstate.edu This is the rate-determining step of the reaction. lumenlearning.commnstate.edu Subsequently, a proton is eliminated from the ring, restoring aromaticity and yielding the substituted product. lumenlearning.comlibretexts.org
For instance, nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com Halogenation, such as bromination or chlorination, is typically carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), which polarizes the halogen molecule to create a more potent electrophile. lumenlearning.commnstate.edu
Nucleophilic Substitution Reactions Involving Halogen Functionalities
The bromine atom on the phenyl ring of this compound can undergo nucleophilic substitution reactions, although this is generally less facile than on an alkyl halide. libretexts.org The carbon-bromine bond in an aryl halide is stronger than in an alkyl halide, and the Sₙ2 mechanism is hindered by the steric bulk of the aromatic ring. However, under specific conditions, such as the presence of a strong nucleophile and sometimes a catalyst, substitution can occur.
One notable example of a nucleophilic substitution reaction involving an aryl bromide is the Suzuki coupling. This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with an organoboron compound, such as an arylboronic acid, in the presence of a base. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of biaryl compounds.
In a related compound, (2S)-2-(4-bromophenoxy)propanoic acid, the bromine atom at the para position has been shown to undergo nucleophilic substitution. For example, reaction with aqueous potassium hydroxide at elevated temperatures can lead to the formation of 2-(4-hydroxyphenoxy)propanoic acid. Similarly, Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can yield biarylpropanoic acid derivatives.
The propanoic acid moiety can also contain halogen functionalities. For instance, in (R)-2-bromopropanoic acid, the bromine atom is susceptible to nucleophilic substitution. youtube.com The reaction with a nucleophile can proceed via an Sₙ2 mechanism, leading to inversion of stereochemistry, or through neighboring group participation (NGP) by the adjacent carboxylate group, resulting in retention of configuration. youtube.com The reaction pathway is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent. youtube.com
Carboxylic Acid Functional Group Reactivity (e.g., esterification, salt formation)
The carboxylic acid group is a key reactive center in this compound, readily undergoing reactions such as esterification and salt formation.
Esterification: This reaction involves the conversion of the carboxylic acid to an ester by reacting it with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, the water formed during the reaction is often removed, or an excess of the alcohol is used. ceon.rsresearchgate.net The reactivity of the alcohol in esterification generally follows the order of primary > secondary > tertiary alcohols, with steric hindrance playing a significant role. researchgate.net For example, the esterification of propanoic acid with various alcohols has been studied, showing that the reaction rate and yield are influenced by the structure of the alcohol and the reaction temperature. ceon.rsresearchgate.net
Salt Formation: As a carboxylic acid, this compound can react with bases to form salts. These reactions are straightforward acid-base neutralizations. For instance, reaction with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, will yield the corresponding alkali metal salt. Similarly, reaction with an alkali earth metal hydroxide, like calcium hydroxide, can produce the calcium salt. google.com Amine salts can also be prepared. google.com The formation of these salts can be useful for purification or for modifying the solubility of the compound.
Oxidation Reactions of the Propanoic Acid Chain
In related compounds, oxidation of alkyl side chains on an aromatic ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). mnstate.edu However, this typically cleaves the side chain at the benzylic position to form a benzoic acid, which would not be a selective oxidation of the propanoic acid chain in this case.
More controlled oxidation might be possible under specific enzymatic or microbial conditions, but this falls outside the scope of general synthetic transformations. The presence of the ether linkage and the bromine atom would also influence the choice of oxidizing agents to avoid unwanted side reactions.
Spectroscopic and Structural Elucidation
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for determining the molecular structure and stereochemistry of chiral molecules like 2-(3-bromophenoxy)propanoic acid.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Aryloxypropanoic Acids
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.netrsc.org For chiral α-aryloxypropanoic acids, including this compound, VCD studies have revealed important conformational details.
Initial theoretical predictions of VCD spectra for monomeric forms of these acids often show significant disagreement with experimental results. nih.gov This discrepancy arises because carboxylic acids have a strong tendency to form intermolecular hydrogen-bonded dimers in solution. nih.govpsu.edu To achieve better agreement between theoretical and experimental spectra, it is essential to either eliminate this hydrogen bonding or accurately model the dimer structures. nih.gov One approach involves converting the acids to their corresponding methyl esters, which removes the capacity for hydrogen bonding. nih.gov By comparing the experimental VCD spectra of these esters with quantum chemical predictions, the absolute configurations of the esters, and consequently their parent acids, can be unambiguously determined. nih.gov For instance, this method was successfully used to establish the absolute configuration of the enantiomers of 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid as (+)-(R). nih.gov
Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool in VCD analysis. ru.nl By calculating the theoretical VCD spectra for different conformers and comparing them to the experimental spectrum, the predominant conformation in solution can be identified. nih.govru.nl This combined experimental and computational approach provides detailed insights into the solution-phase structure of chiral aryloxypropanoic acids. ru.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
For propanoic acid and its derivatives, ¹H NMR spectra reveal distinct signals for the different proton environments within the molecule. docbrown.infonagwa.com In a typical propanoic acid structure, one would expect to see separate resonances for the carboxylic acid proton, the α-protons, and the β-protons. docbrown.info The chemical shift (ppm) of these signals is influenced by the electronegativity of nearby atoms and functional groups. docbrown.infochegg.com For example, the carboxylic acid proton is highly deshielded and appears far downfield in the spectrum. nagwa.com Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., triplets, quartets), providing further structural information about the connectivity of atoms. docbrown.info
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shifts of the carbon signals are also dependent on their electronic environment. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Data for Propanoic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.1 | ~9 |
| CH₂ | ~2.3 | ~28 |
| COOH | ~11-12 | ~175 |
Note: These are approximate values for propanoic acid and would be shifted in this compound due to the influence of the substituted phenoxy group. docbrown.infodocbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uk
The molecular ion is often unstable and can break apart into smaller charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used for identification. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), or cleavage of bonds adjacent to the carbonyl group. libretexts.org
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak and any bromine-containing fragment peaks would appear as a characteristic pair of signals (an M and M+2 peak) of roughly equal intensity.
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 244.98079 |
| [M+Na]⁺ | 266.96273 |
| [M-H]⁻ | 242.96623 |
| [M+NH₄]⁺ | 262.00733 |
| [M+K]⁺ | 282.93667 |
Solid-State Structural Investigations
The study of the solid-state structure of this compound and its derivatives provides valuable information about molecular conformation and intermolecular interactions in the crystalline phase.
Single Crystal X-ray Diffraction Studies of this compound and its Derivatives
Single crystal X-ray diffraction is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystal. bruker.com While a specific crystal structure for this compound was not found in the search results, studies on related phenoxypropanoic acids and their derivatives provide significant insights into their crystalline architecture. researchgate.netresearchgate.net
For instance, the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals that the acid molecules form centrosymmetric hydrogen-bonded cyclic dimers. researchgate.net Similarly, studies on other chiral carboxylic acids often show the formation of such dimers in the racemic crystalline state. psu.edu The conformation of the molecule, including the planarity of different moieties and the torsion angles between them, can be accurately determined from the diffraction data. nih.gov
Analysis of Intermolecular Interactions and Supramolecular Motifs (e.g., hydrogen bonding networks, dimer vs. catemer arrangements)
In the solid state, molecules of this compound are held together by various intermolecular interactions, with hydrogen bonding being the most significant. rsc.orgresearchgate.net Carboxylic acids are well-known for forming strong hydrogen bonds, which play a crucial role in directing their crystal packing. sigmaaldrich.com
Two primary hydrogen-bonding motifs are commonly observed in the crystal structures of carboxylic acids: the cyclic dimer and the catemer. researchgate.netnih.gov
Dimer Arrangement: In this motif, two carboxylic acid molecules associate through a pair of O-H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring. researchgate.netnih.gov This is a very common and stable arrangement for carboxylic acids, particularly in their racemic forms. psu.eduresearchgate.net
Catemer Arrangement: In the catemer motif, the carboxylic acid molecules are linked into a chain by single O-H···O hydrogen bonds. researchgate.net This arrangement is more frequently observed in the crystal structures of homochiral carboxylic acids. researchgate.net
Stereochemical Analysis and Chiral Recognition
This compound possesses a chiral center at the C2 position of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-(3-Bromophenoxy)propanoic acid and (R)-2-(3-Bromophenoxy)propanoic acid. The determination of enantiomeric purity, or the measure of the excess of one enantiomer over the other in a mixture, is fundamental. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose. researchgate.netnih.gov
While specific HPLC methods for this compound are not detailed in the provided sources, methods for closely related α-aryloxypropanoic acids serve as excellent examples of the technique. For instance, the enantiomers of 2-(2-chlorophenoxy)propanoic acid and 2-(3-chlorophenoxy)propanoic acid have been successfully resolved using a chiral HPLC column. nih.gov In some cases, to improve separation and eliminate complexities like intermolecular hydrogen bonding in solution, the carboxylic acids are converted to their corresponding methyl esters prior to analysis. nih.gov
| Analyte | Chiral Column | Mobile Phase Composition | Detection | Reference |
| β-amino-β-(4-bromophenyl) propionic acid enantiomers | (R, R) Whelk-01 (250x4.6 mm, 5µm) | n-hexane, ethanol, trifluoroacetic acid, isopropylamine (B41738) (95:05:0.1:0.025) | Not Specified | tsijournals.com |
| 2-(2-chlorophenoxy) propanoic acid & 2-(3-chlorophenoxy) propanoic acid enantiomers | Chiral HPLC Column (unspecified) | Not Specified | Vibrational Circular Dichroism (VCD) | nih.gov |
The structural analysis of racemates (an equimolar mixture of both enantiomers) and quasiracemates provides deep insight into molecular recognition and the principles of crystal engineering. A quasiracemate is a cocrystal formed between two chemically different but sterically similar molecules of opposite chirality (e.g., (S)-A and (R)-B).
A detailed structural study has been performed on the enantiomers, racemates, and a quasiracemate involving this compound ((±)-Br) and 2-(3-Methoxyphenoxy)propanoic acid ((±)-OCH₃). acs.orgfigshare.com The racemic form of this compound crystallizes as two distinct polymorphs, (±)-Br−I and (±)-Br−II. acs.org
Crucially, a quasiracemate was successfully formed by the cocrystallization of (S)-2-(3-Bromophenoxy)propanoic acid and (R)-2-(3-Methoxyphenoxy)propanoic acid. acs.org X-ray crystallography revealed that these two quasi-enantiomers assemble to form pseudosymmetric heterodimers linked by the characteristic carboxylic acid O-H···O hydrogen bonds. acs.orgresearchgate.net This quasiracemate crystallizes in the space group C2 with a near-inversion symmetry, effectively mimicking the centrosymmetric dimer found in the true racemates. acs.org The structural investigation highlighted that one of the racemic polymorphs, (±)-Br−I, is isostructural with this quasiracemate, demonstrating how the molecular shape and the drive to form stable hydrogen-bonded dimers govern the crystal packing. acs.org This approach, using quasiracemates, serves as a valuable tool for probing and exploiting crystal packing tendencies in molecular assemblies. researchgate.netfigshare.com
| Crystalline Form | Components | Space Group | Key Structural Information | Reference |
| Racemate Polymorph I | (±)-2-(3-Bromophenoxy)propanoic acid | Not specified, but centrosymmetric | Isostructural with the quasiracemate. acs.org | acs.org |
| Racemate Polymorph II | (±)-2-(3-Bromophenoxy)propanoic acid | Not specified | A second, distinct polymorphic form. acs.org | acs.org |
| Quasiracemate | (S)-2-(3-Bromophenoxy)propanoic acid & (R)-2-(3-Methoxyphenoxy)propanoic acid | C2 | Forms pseudosymmetric carboxyl···carboxyl heterodimers with near-inversion symmetry. acs.org | acs.org |
Computational and Theoretical Chemistry
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3-bromophenoxy)propanoic acid at the electronic level.
Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure and equilibrium geometry of this compound. By approximating the electron density of the molecule, DFT methods can accurately predict its three-dimensional shape, bond lengths, bond angles, and electronic properties.
A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G*, to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, representing the molecule's most stable conformation. For this compound, these calculations are crucial for understanding the spatial relationship between the bromophenoxy group and the propanoic acid moiety.
However, a significant challenge in modeling the acid form of this compound is the presence of intermolecular hydrogen bonding in solution and in the solid state. nih.gov These interactions can lead to the formation of dimers or other aggregates, complicating the interpretation of experimental data. To circumvent this, theoretical studies often model the corresponding methyl ester, methyl 2-(3-bromophenoxy)propanoate. nih.gov By replacing the acidic proton with a methyl group, the effects of intermolecular hydrogen bonding are eliminated, allowing for a more direct comparison between calculated and experimental results for an isolated molecule. nih.gov
Table 1: Typical Parameters in DFT Calculations for Aryloxypropanoic Acids
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP |
| Basis Set | Describes the atomic orbitals used in the calculation. | 6-31G* |
| Task | The type of calculation being performed. | Geometry Optimization, Frequency Calculation |
| Solvent Model | Simulates the effect of a solvent (if any). | PCM (Polarizable Continuum Model), e.g., for CDCl3 |
Ab Initio Methods for Predicting Spectroscopic Signatures (e.g., VCD spectra)
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for predicting spectroscopic signatures. A key application for chiral molecules like this compound is the prediction of Vibrational Circular Dichroism (VCD) spectra. VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed information about its absolute configuration.
Theoretical VCD spectra can be predicted using the results from DFT calculations. nih.gov After optimizing the molecular geometry and calculating the vibrational frequencies, the rotational strengths for each vibrational mode are computed. By comparing the predicted VCD spectrum with the experimental one, the absolute configuration (R or S) of the enantiomers can be unambiguously determined. nih.gov For instance, studies on analogous chlorophenoxypropanoic acids have successfully assigned the (+)-enantiomer as having the (R) configuration by matching the experimental VCD spectrum of the methyl ester with the B3LYP-predicted spectrum. nih.gov This methodology is directly applicable to establishing the stereochemistry of this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend the insights from quantum chemistry to explore the dynamic behavior and conformational possibilities of this compound.
Conformational Analysis and Exploration of Energetic Landscapes
This compound is a flexible molecule with several rotatable bonds, primarily around the ether linkage and the chiral center. This flexibility gives rise to multiple possible conformations, each with a different energy. Conformational analysis aims to identify all stable, low-energy conformers and map out the molecule's energetic landscape.
Computational methods systematically rotate the molecule's bonds and calculate the energy of each resulting structure. This exploration of the potential energy surface helps identify the most stable and dominant conformers that are most likely to be present at a given temperature. nih.gov Identifying these key conformers is a critical prerequisite for accurate spectroscopic predictions, as the calculated spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformations. nih.gov
Crystal Lattice Energy Calculations for Crystal Structure Prediction
For the solid state, computational methods can be used to predict the most stable crystal structure. This is achieved through crystal lattice energy calculations, which determine the energy of arranging the molecules in a three-dimensional, periodic lattice. The lattice energy is the energy difference between the molecule in its crystallized form and in the gas phase.
These calculations are typically performed using solid-state DFT or other specialized methods that can handle periodic systems. The process involves generating a multitude of plausible crystal packings and then calculating the lattice energy for each one. The structure with the lowest lattice energy is predicted to be the most stable polymorph. These predictive studies are vital in the field of materials science and pharmaceuticals for understanding polymorphism, where a compound can exist in multiple crystal forms with different physical properties.
Table 2: Conceptual Steps in Crystal Lattice Energy Calculation
| Step | Description | Computational Method |
|---|---|---|
| 1. Gas Phase Optimization | Calculate the geometry and energy of an isolated molecule. | DFT (e.g., B3LYP) |
| 2. Crystal Packing Generation | Propose a set of possible, sterically plausible crystal structures. | Molecular mechanics or specialized algorithms |
| 3. Lattice Energy Calculation | Compute the energy of each proposed crystal lattice. | Solid-State DFT, Periodic calculations |
| 4. Stability Ranking | Rank the predicted structures based on their calculated lattice energies. | The lowest energy structure is the most stable. |
Predictive Studies of Reaction Mechanisms and Regio/Stereoselectivity
While extensive predictive studies specifically targeting the reaction mechanisms of this compound are not widely available in the literature, computational chemistry offers powerful tools for such investigations. Theoretical methods can be employed to explore potential reaction pathways, determine the energies of transition states, and predict the regio- and stereoselectivity of chemical reactions.
For example, DFT calculations could be used to model the Williamson ether synthesis reaction used to form the ether linkage in this compound. By calculating the activation energies for the reaction of 3-bromophenol (B21344) with a protected 2-bromopropanoate, one could predict the feasibility and kinetics of the synthesis.
Furthermore, computational models could predict the regioselectivity of further electrophilic aromatic substitution reactions on the brominated ring. By calculating the electron density at different positions on the aromatic ring and modeling the stability of the intermediate carbocations (sigma complexes), chemists can predict whether an incoming electrophile would preferentially substitute at the ortho, meta, or para positions relative to the existing substituents. Such predictive capabilities are invaluable for designing synthetic routes and avoiding unwanted side products.
Role in Advanced Organic Synthesis and Materials Science
2-(3-Bromophenoxy)propanoic Acid as a Key Synthetic Building Block
This compound serves as a valuable and versatile building block in the field of organic synthesis. Its chemical structure, featuring a chiral center, a carboxylic acid group, a phenoxy moiety, and a bromine atom, offers multiple reaction sites for constructing more elaborate molecules.
The unique combination of functional groups in this compound makes it an important intermediate in the synthesis of a variety of complex organic molecules. The carboxylic acid group can undergo esterification, amidation, and reduction, while the bromine-substituted aromatic ring is amenable to various cross-coupling reactions. This allows for the introduction of diverse functionalities and the construction of larger molecular frameworks.
Research has indicated its potential as a precursor in the development of new pharmaceutical compounds. For instance, derivatives of phenoxypropanoic acid have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) . The core structure of this compound can be modified to create libraries of compounds for screening for various biological activities. Its analogs are also used in the synthesis of agrochemicals, such as herbicides adpharmachem.comepa.gov. The reactivity of the molecule is harnessed to create compounds with specific biological activities for agricultural applications adpharmachem.com.
A related compound, 3-(2-bromophenyl)propionic acid, is a known drug intermediate, and methods for its industrial synthesis have been developed, highlighting the utility of such brominated phenylalkanoic acids in pharmaceutical production google.comgoogle.com. The synthesis of various propanoic acid derivatives has been explored for their potential antimicrobial activities against multidrug-resistant pathogens, suggesting that the this compound scaffold could be a starting point for developing new anti-infective agents nih.govbiosynth.com.
Table 1: Synthetic Utility of this compound Analogs
| Precursor | Synthetic Application | Reference |
|---|---|---|
| (2S)-2-(4-bromophenoxy)propanoic acid | Investigated for NSAID potential | |
| 2-Bromo propionic acid | Intermediate for pharmaceuticals and agrochemicals | adpharmachem.com |
| 3-(2-bromophenyl)propionic acid | Common drug intermediate | google.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Studied for antimicrobial activity | nih.gov |
The concept of a molecular scaffold is central to medicinal chemistry and materials science, where a core structure is decorated with various functional groups to achieve specific properties. While direct studies on this compound as a multifunctional scaffold are not extensively documented in the provided search results, the utility of similar propanoic acid derivatives suggests its potential in this area. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized as scaffolds for developing new antimicrobial agents targeting multidrug-resistant bacteria and fungi mdpi.comresearchgate.netnih.gov. These scaffolds allow for the systematic variation of substituents to optimize biological activity mdpi.comresearchgate.netnih.gov.
The term "multifunctional molecule" refers to a hybrid agent with two or more components attached to a central hub mdpi.com. Given its multiple reaction sites, this compound could theoretically serve as such a hub, allowing for the attachment of different bioactive moieties or material-enhancing groups. The development of such scaffolds is crucial for creating novel therapeutic agents and advanced materials mdpi.com.
Contributions to Crystal Engineering and Supramolecular Chemistry
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. This compound has played a role in advancing this field, particularly in the study of supramolecular assemblies and co-crystallization phenomena.
The rational design of ordered solid-state structures relies on the predictable formation of intermolecular interactions, such as hydrogen bonds and halogen bonds. The carboxylic acid group of this compound is a reliable hydrogen-bond donor and acceptor, leading to the formation of well-defined supramolecular synthons.
Studies on the crystal structure of this compound and its analogs have provided insights into how molecular shape and intermolecular forces govern the packing of molecules in the solid state. This understanding is crucial for the "engineered molecular crystals" approach, where specific crystal packing motifs are targeted to achieve desired material properties rsc.org. The ability to control the supramolecular assembly of molecules is fundamental to the development of new materials with tailored optical, electronic, or mechanical properties rsc.org.
A significant contribution of this compound to supramolecular chemistry lies in its use in the study of quasienantiomeric systems. Quasienantiomers are molecules that are not true enantiomers but have similar shapes and can sometimes co-crystallize in a manner that mimics a true racemic compound.
A notable study investigated the co-crystallization of (S)-2-(3-bromophenoxy)propanoic acid with (R)-2-(3-methoxyphenoxy)propionic acid. This pair of quasienantiomers was found to form a quasiracemate, where the two different molecules co-assemble into a crystal structure with near-inversion symmetry. This work, building on earlier crystallographic studies, has been important for understanding how to construct molecular assemblies using the quasiracemate approach. The study of such systems provides a fertile ground for exploiting the crystal packing tendencies of structurally similar but chemically distinct molecules, which is a key aspect of co-crystallization strategies in pharmaceutical and materials science tbzmed.ac.irnih.gov.
Mechanistic Aspects of Molecular Interactions
Investigations into Macromolecular Target Interactions (e.g., enzyme and receptor binding for related compounds)
The specific binding of a molecule to a biological target, such as an enzyme or a receptor, is the initiating event for a cascade of cellular responses. For analogs of 2-(3-bromophenoxy)propanoic acid, these interactions are crucial for their observed activities. For instance, a class of herbicides known as aryloxyphenoxypropionates exert their effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is vital for fatty acid synthesis in grasses mdpi.com.
In a different context, the antitumor agents 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid (SH80), which share the phenoxypropionic acid scaffold, have demonstrated significant biological activity. Although their precise mechanism of action is still under investigation, it is clear that the integrity of their heterocyclic ring systems is essential for their antitumor effects, suggesting a specific interaction with a yet-to-be-identified macromolecular target nih.gov. Furthermore, in silico studies on phenoxy acids suggest that substitutions on the aromatic ring can significantly influence properties like plasma protein binding, with the introduction of heterocyclic moieties enhancing this interaction saudijournals.com.
In vitro binding assays are instrumental in quantifying the affinity of a compound for its molecular target. Such studies have been pivotal in understanding the potency of various analogs of this compound. For example, novel quinazolin-4(3H)-one derivatives incorporating an aryloxyphenoxypropionate structure were evaluated for their ability to inhibit the E. crusgalli ACCase enzyme. One of the most potent compounds, QPP-7, exhibited an IC₅₀ value of 54.65 nM, indicating strong inhibitory activity against this enzyme mdpi.com.
In another study, brominated indole-3-glyoxylamides were tested for their inhibitory effects on the mammalian protease chymotrypsin. The results highlighted the importance of the bromine substitution pattern and the nature of the amino acid moiety, with the D-tryptophan analog of 5-bromoindole (B119039) showing the highest potency mdpi.com.
| Compound/Analog | Target | Assay Type | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| QPP-7 (Quinazolin-4(3H)-one derivative) | E. crusgalli ACCase | Enzyme Inhibition Assay | 54.65 nM | mdpi.com |
| 5-Bromoindole D-tryptophan IGA (46) | Chymotrypsin | Enzyme Inhibition Assay | 6.3 µM | mdpi.com |
| 5-Bromoindole L-tryptophan IGA (45) | Chymotrypsin | Enzyme Inhibition Assay | 16.3 µM | mdpi.com |
To comprehend the precise nature of ligand-target interactions, structural biology techniques like X-ray crystallography are invaluable. While a crystal structure of this compound with a biological target is not available, the analysis of related compounds provides significant insights. For instance, the crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid revealed that the acid molecules form centrosymmetric hydrogen-bonded cyclic dimers researchgate.net. This type of structural information is crucial for understanding how these molecules might arrange themselves within a binding pocket of an enzyme or receptor.
Molecular docking studies, which are often guided by crystallographic data, have also been employed to predict the binding modes of related compounds. For the ACCase inhibitor QPP-7, docking simulations suggested a stable binding within the enzyme's active site, further supporting its role as an ACCase inhibitor mdpi.com.
Exploration of Cellular-Level Pathway Modulation (e.g., apoptosis and cell proliferation pathways)
Beyond direct target binding, it is essential to understand how these molecular interactions translate into cellular responses. Analogs of this compound have been shown to modulate key cellular pathways, such as those involved in cell proliferation and apoptosis (programmed cell death).
A study on brominated plastoquinone (B1678516) analogs demonstrated their potential to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells, which was associated with an increase in oxidative stress nih.gov. Similarly, novel phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in HepG2 liver cancer cells through the inhibition of PARP-1, a key enzyme in DNA repair and cell death pathways mdpi.com.
| Compound Class | Cell Line | Observed Cellular Effects | Underlying Pathway Modulation | Source |
|---|---|---|---|---|
| Brominated Plastoquinone Analogs | MCF-7 (Breast Cancer) | Antiproliferative activity, cell cycle arrest | Induction of oxidative stress | nih.gov |
| Phenoxyacetamide Derivatives | HepG2 (Liver Cancer) | Induction of apoptosis | Inhibition of PARP-1 | mdpi.com |
Advanced Approaches to Structure-Activity Relationship (SAR) Derivation for Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical research, as they delineate how chemical structure correlates with biological activity. For analogs of this compound, SAR studies have provided a rational basis for the design of more potent and selective compounds.
In the development of novel ACCase-inhibiting herbicides, it was found that the herbicidal activity of quinazolin-4(3H)-one derivatives was highly dependent on the substitution pattern on the quinazolin-4(3H)-one ring mdpi.com. Specifically, the spatial position of the R group and the size of the R1 group were identified as critical factors for activity mdpi.com.
For the antitumor agents XK469 and SH80, SAR studies revealed that modifications to the heterocyclic ring system, such as creating nih.govnih.govnaphthyridine or imidazo[1,2-a] derivatives, resulted in a loss of antitumor activity. This indicates a strict structural requirement for their biological function nih.gov.
Furthermore, in the optimization of 3-arylpropionic acids as selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1), SAR studies led to the discovery that introducing substitutions to the propionic acid chain could enhance the compound's metabolic stability and half-life in rats nih.gov.
| Compound Class | Target/Application | Key SAR Findings | Source |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | ACCase Herbicides | The spatial position and bulk of substituents on the quinazolin-4(3H)-one ring are critical for activity. | mdpi.com |
| Quinoxaline (B1680401) and Quinoline (B57606) Analogs (XK469, SH80) | Antitumor Agents | The intact quinoxaline and quinoline rings are fundamental for antitumor activity. | nih.gov |
| 3-Arylpropionic Acids | S1P1 Receptor Agonists | Substitution on the propionic acid chain can improve pharmacokinetic properties like half-life. | nih.gov |
Analytical Method Development and Validation
Quantitative and Qualitative Analytical Protocols
Quantitative analysis determines the amount of "2-(3-Bromophenoxy)propanoic acid" in a sample, while qualitative analysis confirms its identity and detects the presence of any impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity.
A typical RP-HPLC method for the purity and identity confirmation of "this compound" would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous component (such as water with an acid modifier like trifluoroacetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. cnrs.frchromatographytoday.com Detection is commonly achieved using a UV detector, as the aromatic ring in "this compound" absorbs UV light.
Method validation for such an HPLC protocol would be performed according to established guidelines to ensure its reliability. Key validation parameters include:
Selectivity: The ability of the method to distinguish the analyte from potential impurities.
Linearity: The demonstration of a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netnih.gov This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netnih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 273 nm |
| Injection Volume | 10 µL |
While HPLC is excellent for separation and quantification, spectroscopic techniques provide crucial information for the structural elucidation of the main compound and the identification of trace impurities.
Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), is a powerful tool for impurity profiling. It provides mass-to-charge ratio (m/z) information, which can help in determining the molecular weight of unknown impurities. lcms.cz High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity, greatly aiding in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique. ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of "this compound" and can be used to identify and quantify impurities, provided they are present at a sufficient concentration (typically >1%).
Raman Spectroscopy can also be employed for the analysis of "this compound". It provides information about the vibrational modes of the molecule, offering a characteristic fingerprint. nih.gov This technique can be particularly useful for at-line or in-line process monitoring.
Chiral Separation and Enantiomeric Excess Determination
"this compound" is a chiral compound, existing as two enantiomers (R and S). As enantiomers can have different pharmacological activities, it is essential to have analytical methods to separate them and determine the enantiomeric excess (ee) of a sample. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. wikipedia.org
The separation of enantiomers is most commonly achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The development and optimization of CSPs are critical for achieving high-resolution separation. For acidic compounds like "this compound", several types of CSPs have proven effective for structurally similar molecules.
Brush-type CSPs , such as the Whelk-O1, are known for their broad applicability in separating various racemates. mdpi.comnih.gov These phases often rely on a combination of π-π interactions, hydrogen bonding, and steric hindrance for chiral recognition. mdpi.comresearchgate.net For instance, the (R,R)-Whelk-O1 has been successfully used for the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid.
Macrocyclic glycopeptide-based CSPs , such as those based on teicoplanin, are also effective, particularly in reversed-phase or polar organic modes. lcms.cznih.gov These CSPs offer complex three-dimensional structures with multiple interaction sites, enabling the separation of a wide range of chiral compounds, including acidic ones. nih.gov
The optimization of a chiral separation method involves screening different CSPs and mobile phases. For "this compound", a normal-phase method using a mobile phase of hexane with an alcohol modifier (e.g., ethanol or isopropanol) and a small amount of an acidic modifier (e.g., trifluoroacetic acid) is a common starting point. The type and concentration of the alcohol and acidic modifier can significantly impact the retention and resolution of the enantiomers.
Table 2: Overview of Chiral Stationary Phases for the Separation of Chiral Acids
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Potential Applicability for this compound |
|---|---|---|
| Brush-type (e.g., Whelk-O1) | π-π interactions, hydrogen bonding, dipole-dipole interactions, and steric effects. mdpi.comresearchgate.net | High, based on success with similar structures. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Inclusion complexation, hydrogen bonding, and ionic interactions. nih.gov | High, particularly in reversed-phase and polar organic modes. lcms.cz |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding and dipole-dipole interactions within the chiral grooves of the polysaccharide structure. | Moderate to High, widely used for a broad range of chiral compounds. |
Once a suitable chiral separation method is developed, it must be validated to ensure its suitability for determining enantiomeric purity. The validation parameters are similar to those for achiral HPLC methods but with a specific focus on the ability to accurately and precisely quantify the minor enantiomer in the presence of the major one.
Key validation aspects for enantiopurity assessment include:
Specificity: The method must demonstrate baseline resolution between the two enantiomers and from any other impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the minor enantiomer: This is crucial for determining the lowest level of the undesired enantiomer that can be reliably detected and quantified. For β-amino-β-(4-bromophenyl) propionic acid, LOD and LOQ values of 0.3 µg/mL and 1 µg/mL, respectively, have been reported for the enantiomers.
Linearity of the minor enantiomer: The response of the minor enantiomer should be linear over a range of concentrations that are relevant for purity testing.
Precision and Accuracy: The method's ability to provide consistent and accurate measurements of the enantiomeric ratio must be demonstrated.
In addition to chromatographic methods, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration of the enantiomers. nih.gov By comparing the experimental VCD spectrum with quantum chemical predictions, the R/S configuration of each eluted enantiomer can be assigned. nih.gov
Future Research Directions and Translational Perspectives
The exploration of 2-(3-Bromophenoxy)propanoic acid and its derivatives is entering a new phase, driven by advancements in chemical sciences and computational tools. Future research is poised to unlock novel applications and refine its synthesis and characterization, paving the way for its potential use in a variety of fields. The following sections outline key areas of prospective research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Bromophenoxy)propanoic acid, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between 3-bromophenol and a propanoic acid derivative. For example, 3-(2-bromophenoxy)propanoic acid (a structural analog) was synthesized via refluxing 2-bromophenol with 3-bromopropanoic acid in aqueous NaOH (molar ratio 1:1:2) . Optimization may involve adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and catalyst selection (e.g., phase-transfer catalysts). Yield improvements can be monitored using TLC or HPLC.
Q. How can impurities or by-products be identified and minimized during synthesis?
- Methodology : Common by-products include unreacted starting materials (e.g., residual 3-bromophenol) or di-substituted derivatives. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) is recommended . LC-MS or GC-MS can identify impurities, while adjusting stoichiometry and reaction pH (e.g., maintaining pH >10) minimizes side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.2–7.8 ppm), methine protons (δ 4.2–4.5 ppm), and carboxylic acid proton (δ 12–13 ppm). C NMR confirms the carbonyl carbon (δ ~170 ppm) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>95%) .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .
Advanced Research Questions
Q. How does the bromine substituent’s position (ortho, meta, para) on the phenoxy group influence the compound’s reactivity and stability?
- Methodology : Compare degradation kinetics under accelerated conditions (e.g., 40°C, 75% humidity) for this compound vs. its 2- and 4-bromo analogs. Stability assays (HPLC monitoring) reveal that meta-substitution reduces steric hindrance, enhancing thermal stability but increasing susceptibility to nucleophilic attack at the carbonyl group . Computational modeling (DFT) can predict electron density distribution and reactive sites .
Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E2 quantification) .
- Molecular Docking : Simulate binding affinity to active sites (e.g., PPAR-γ receptors) using software like AutoDock Vina. The bromophenoxy group may enhance hydrophobic interactions, while the carboxylic acid moiety facilitates hydrogen bonding .
Q. How can computational chemistry predict degradation pathways under varying environmental conditions?
- Methodology :
- Degradation Modeling : Use Gaussian or ORCA to simulate hydrolysis (acidic/basic conditions) or photolysis pathways. For example, meta-bromo derivatives may undergo debromination via radical intermediates under UV light .
- Experimental Validation : Expose the compound to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Compare with predicted intermediates (e.g., propanoic acid derivatives) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
